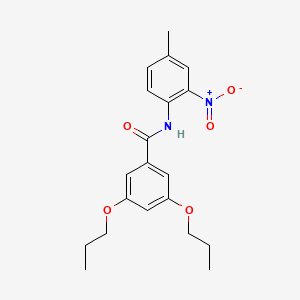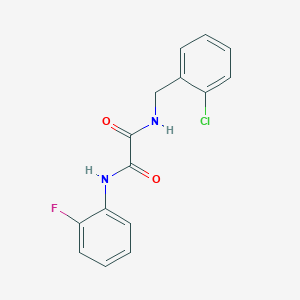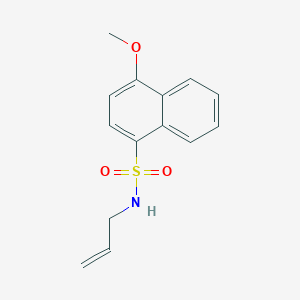![molecular formula C26H30N4O2 B4891111 N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as MP-10, is a synthetic compound that belongs to the class of pyrazolylpiperidines. It was first synthesized in 2004 by a group of researchers at the University of Mississippi. Since then, MP-10 has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MP-10 involves its binding to dopamine D3 receptors in the brain. By blocking the activity of these receptors, MP-10 can modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement control.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the attenuation of drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MP-10 in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise and specific manipulation of this receptor subtype. However, one limitation of using MP-10 is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on MP-10, including the investigation of its potential therapeutic applications in conditions such as addiction, depression, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms of action of MP-10 and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and selective dopamine D3 receptor antagonists may provide new tools for studying the role of this receptor subtype in health and disease.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzoyl chloride with piperidine to form 1-(3-methylbenzoyl)-4-piperidinyl chloride. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
MP-10 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-[2-[1-(3-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-20-7-5-11-22(19-20)26(32)29-17-14-23(15-18-29)30-24(13-16-27-30)28-25(31)12-6-10-21-8-3-2-4-9-21/h2-5,7-9,11,13,16,19,23H,6,10,12,14-15,17-18H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFWWJLOECEJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)

![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)


![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4891078.png)
![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)